4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol
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Overview
Description
4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol is a chemical compound that features a phenol group substituted with a 1,2,3-triazole ring via a methoxy linker. This compound is part of the broader class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click reaction.” This reaction is performed between a phenol derivative containing an alkyne group and an azide derivative . The reaction conditions often include:
Solvent: Dimethylformamide (DMF) and water mixture (8:2 ratio)
Catalyst: Copper sulfate pentahydrate (10 mol%)
Reducing Agent: Sodium ascorbate (20 mol%)
Temperature: Room temperature
Reaction Time: 4-10 hours
After the reaction is complete, the product is isolated by adding ice-cold water and filtering the precipitate .
Industrial Production Methods
This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing, and employing continuous flow reactors to enhance reaction efficiency and product yield .
Chemical Reactions Analysis
Types of Reactions
4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can participate in reduction reactions under specific conditions.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Reduced triazole derivatives
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for designing antimicrobial, anticancer, and antitubercular agents.
Biological Studies: Investigated for its potential to inhibit enzymes like topoisomerase and acetylcholinesterase.
Material Science: Employed in the synthesis of polymers and materials with specific properties.
Chemical Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Mechanism of Action
The mechanism of action of 4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol involves its interaction with specific molecular targets. The triazole ring can act as both a hydrogen bond donor and acceptor, allowing it to bind to various enzymes and proteins. This binding can inhibit the activity of enzymes like topoisomerase, which is crucial for DNA replication and repair, and acetylcholinesterase, which is involved in neurotransmission . The phenol group can also participate in redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-[(1H-1,2,3-triazol-4-yl)methoxy]benzaldehyde: Similar structure but with an aldehyde group instead of a phenol group.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains a triazole ring and methoxy groups but differs in the overall structure.
1,2,3-Triazole derivatives: A broad class of compounds with varying substituents on the triazole ring.
Uniqueness
4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol is unique due to its combination of a phenol group and a 1,2,3-triazole ring, which imparts distinct chemical and biological properties. The presence of the phenol group allows for additional reactivity and potential biological activity, making it a versatile compound for various applications .
Properties
CAS No. |
80200-18-6 |
---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
4-(triazol-1-ylmethoxy)phenol |
InChI |
InChI=1S/C9H9N3O2/c13-8-1-3-9(4-2-8)14-7-12-6-5-10-11-12/h1-6,13H,7H2 |
InChI Key |
GVMUHSDQHXXBME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OCN2C=CN=N2 |
Origin of Product |
United States |
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